Hybridaphniphylline B

Structural Complexity Polycyclic Alkaloids Chemical Diversity

Standard Daphniphyllum alkaloids lack the structural density required for advanced method development or biosynthetic studies. Hybridaphniphylline B solves this with an unprecedented 11-ring, 19-stereocenter hybrid scaffold. - Extreme complexity benchmark: Published total synthesis enables gram-scale access for reaction optimization & training. - Biosynthetic probe: Hybrid alkaloid-iridoid origin supports Diels-Alderase discovery and pathway crosstalk studies. - Fully characterized reference standard: Includes analytical certification for NMR/MS validation.

Molecular Formula C37H47NO11
Molecular Weight 681.8 g/mol
Cat. No. B12392171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHybridaphniphylline B
Molecular FormulaC37H47NO11
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O
InChIInChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35+,36+,37-/m1/s1
InChIKeyKCMKLEMDTFKPIE-NQQVWIIASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hybridaphniphylline B Overview


Hybridaphniphylline B (CAS: 1467083-09-5) is a Daphniphyllum alkaloid and iridoid hybrid first isolated from the stems and leaves of *Daphniphyllum longeracemosum* [1]. It is distinguished by an extraordinary molecular architecture comprising 11 rings and 19 stereocenters, featuring a decacyclic fused skeleton unprecedented at the time of its discovery [2]. With a molecular formula of C₃₇H₄₇NO₁₁ and a molecular weight of 681.77 g/mol, this compound represents one of the most structurally complex members of the Daphniphyllum alkaloid family .

Structural probe
Extreme stereochemical density supports NMR and MS structural elucidation method development
Synthetic benchmark
Published total synthesis enables use as a reference standard for complex-molecule methodology studies
Biosynthetic tool
Alkaloid-iridoid hybrid scaffold supports biosynthetic Diels-Alderase discovery research
Decacyclic framework proposed to arise from natural Diels-Alder cycloaddition

Hybridaphniphylline B Irreplaceability


Within the Daphniphyllum alkaloid class, compounds exhibit extreme structural heterogeneity, with ring systems ranging from 5 to 11 fused rings and stereochemical complexity that directly dictates their specific biological interactions and synthetic accessibility [1]. Hybridaphniphylline B is not merely an incremental variation; it possesses a unique 11-ring decacyclic framework incorporating an iridoid moiety absent in simpler congeners like daphnicyclidin I (a diamino alkaloid with a distinct scaffold) or hybridaphniphylline A (a regioisomer with altered ring connectivity) [2]. Consequently, any substitution based solely on shared genus origin or nominal alkaloid class would introduce critical structural variance that fundamentally alters its chemical reactivity, target engagement potential, and utility as a synthetic benchmark.

Scaffold mismatch
Simpler Daphniphyllum congeners with 5–7 rings lack the decacyclic/undecacyclic framework; chromatographic behavior and binding interactions may not transfer.
Stereochemical gap
Congeners with fewer than 10 stereocenters cannot replicate the 19-stereocenter density; stereochemical attribution in assays may shift entirely.
Synthetic access divergence
Analogs without a published total synthesis rely on low-yielding isolation; supply consistency and batch reproducibility may differ substantially.

Hybridaphniphylline B Quantitative Evidence


Unmatched Structural Complexity

Hybridaphniphylline B possesses a total of 11 rings, a metric of structural complexity that significantly exceeds that of its co-isolated analog daphnicyclidin I, which contains a simpler diamino alkaloid scaffold with fewer fused ring systems [1]. The hybridaphniphyllines A and B represent the first reported decacyclic fused skeletons in the Daphniphyllum genus, a structural feature not found in other Daphniphyllum alkaloids such as daphnilongeranin B, which served as a synthetic precursor in the total synthesis of hybridaphniphylline B [2].

Structural Complexity
Head-to-head
11 rings / 19 stereocenters vs. 5–6 rings in daphniphylline and daphenylline
Defines unique chemical space not accessible by simpler alkaloids
Confirmed by total synthesis and spectroscopic analysis
Structural Complexity Polycyclic Alkaloids Chemical Diversity

Total Synthesis and Scalable Access

Hybridaphniphylline B contains 19 stereocenters, a stereochemical density that surpasses the majority of known Daphniphyllum alkaloids and related polycyclic natural products [1]. For comparison, daphcalycine, another complex Daphniphyllum alkaloid with a heptacyclic fused ring system, contains only 11 stereocenters, highlighting the exceptional three-dimensional complexity of hybridaphniphylline B [2].

Synthetic Accessibility
Head-to-head
Gram-scale total synthesis reported (2018); key analog Hybridaphniphylline A has no published synthetic route
Supports batch reproducibility and supply security independent of natural extraction
Scalable late-stage Diels-Alder route demonstrated
Stereochemistry Chiral Complexity Conformational Analysis

Iridoid–Alkaloid Hybrid Scaffold

Hybridaphniphylline B has a molecular weight of 681.77 g/mol (C₃₇H₄₇NO₁₁), which is substantially larger than that of the co-isolated diamino alkaloid daphnicyclidin I (366.46 g/mol, C₂₂H₂₆N₂O₃) . This significant difference in molecular mass and elemental composition reflects the incorporation of the iridoid-derived moiety in hybridaphniphylline B, which is absent in daphnicyclidin I [1].

Hybrid Scaffold
Class-level
Alkaloid-iridoid hybrid; decacyclic Diels-Alder adduct
Supports biosynthetic Diels-Alderase discovery and chemotaxonomic studies
Qualitative scaffold distinction from diamino alkaloid congeners
Molecular Weight Physicochemical Properties Chromatographic Separation

Commercial Availability with Full Characterization

The first and only reported total synthesis of hybridaphniphylline B was accomplished in 2018 using a late-stage intermolecular Diels–Alder reaction of a fully elaborated cyclopentadiene and asperuloside tetraacetate, providing unambiguous structural confirmation and a scalable route for synthetic material access [1]. In contrast, many structurally related Daphniphyllum alkaloids, including daphnicyclidin I and hybridaphniphylline A, have no published total synthesis routes to date, limiting their availability beyond isolation from natural sources [2].

Commercial Availability
Supplier data
≥95% purity by HPLC; identity confirmed by NMR and MS; multiple vendor sourcing
Supports procurement with reduced need for in-house re-purification
Specifications subject to vendor-specific review
Total Synthesis Chemical Supply Synthetic Accessibility

Structural Class Uniqueness: Iridoid–Alkaloid Hybrid Framework vs. Classical Daphniphyllum Alkaloids

Hybridaphniphylline B belongs to a rare subclass of Daphniphyllum metabolites that are structural hybrids containing both a Daphniphyllum alkaloid core and an iridoid glycoside-derived moiety, a feature not present in classical Daphniphyllum alkaloids such as daphniphylline, yuzurimine, or calyciphylline-type alkaloids [1]. This hybrid nature is evidenced by the presence of an asperuloside-derived fragment, which was utilized in the total synthesis via glycosylation of (+)-genipin [2].

Natural Product Hybrids Chemical Classification Biosynthetic Origin

Hybridaphniphylline B Applications


Structural Biology and Biophysical Studies

Given its 11-ring framework and 19 stereocenters, hybridaphniphylline B serves as an ultimate test case for developing and validating new synthetic strategies, particularly late-stage Diels–Alder reactions and stereoselective polycyclizations. The availability of a published total synthesis route provides a reliable analytical standard for comparing synthetic efficiency and stereochemical fidelity [1].

Synthetic Methodology and Chemical Education

The unique hybridaphniphylline scaffold, incorporating both a Daphniphyllum alkaloid core and an iridoid-derived moiety, makes it an essential tool for dissecting the contribution of each structural component to biological activity. Unlike pure alkaloid analogs, hybridaphniphylline B allows researchers to study how iridoid conjugation modulates physicochemical properties and target engagement [2].

Biosynthetic Pathway and Enzyme Discovery

With a well-defined molecular weight of 681.77 g/mol, a distinct HPLC retention profile, and characteristic NMR spectroscopic signatures, hybridaphniphylline B is a valuable authentic standard for LC-MS and NMR-based dereplication workflows. Its presence is diagnostic for *D. longeracemosum* chemotypes, aiding in botanical authentication and biodiversity prospecting efforts .

Application
Selection Property
Validation Focus
Structural biology and biophysical studies
Stereochemical density and hybrid scaffold
NMR/MS structural method validation
Synthetic methodology development
Published total synthesis benchmark
Reaction scalability and route robustness
Biosynthetic pathway research
Diels-Alder biosynthetic origin
Diels-Alderase discovery and characterization
Chemical space and library screening
Extreme ring count and scaffold novelty
Structure-activity relationship mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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